molecular formula C21H24N2O4 B2673174 2-ethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide CAS No. 953985-00-7

2-ethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide

Cat. No. B2673174
CAS RN: 953985-00-7
M. Wt: 368.433
InChI Key: CEKSSQOTSGXXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation and inflammation. It may also modulate the immune system by affecting the production of cytokines and other immune molecules.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to affect the production of various cytokines and other immune molecules, suggesting a potential role in modulating the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide in lab experiments is its potent anti-cancer activity. This makes it a promising compound for further studies in cancer research. Another advantage is its potential use as an anti-inflammatory agent and its effects on the immune system. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 2-ethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide. One direction is to further study its mechanism of action and how it affects various pathways involved in cancer cell proliferation and inflammation. Another direction is to explore its potential use in combination with other anti-cancer agents or as a targeted therapy for specific types of cancer. Additionally, further studies on its effects on the immune system and its potential use as an anti-inflammatory agent may also be warranted.

Synthesis Methods

The synthesis of 2-ethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide involves a multi-step process. The first step involves the condensation of 2-phenylmorpholine with ethyl 2-bromoacetate to form 2-ethoxy-N-(2-bromo-2-phenylethyl)morpholine. This compound is then reacted with potassium cyanate to form 2-ethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide. This method has been optimized for high yield and purity.

Scientific Research Applications

2-ethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide has been studied for its potential applications in various scientific fields. One such application is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and for its effects on the immune system.

properties

IUPAC Name

2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-26-18-11-7-6-10-17(18)21(25)22-14-20(24)23-12-13-27-19(15-23)16-8-4-3-5-9-16/h3-11,19H,2,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKSSQOTSGXXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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